molecular formula C20H22N6O3 B11284597 5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284597
M. Wt: 394.4 g/mol
InChI Key: CNUFYFWGENFVNM-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes both methoxyphenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxyphenyl isocyanate with an appropriate amine to form the corresponding urea derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or carboxamide groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-1-[2-(3-methoxyanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O3/c1-13-6-8-14(9-7-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-15-4-3-5-16(10-15)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

CNUFYFWGENFVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)OC)N

Origin of Product

United States

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